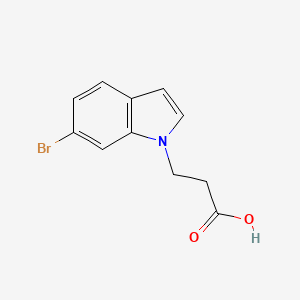

3-(6-bromo-1H-indol-1-yl)propanoic acid

Beschreibung

BenchChem offers high-quality 3-(6-bromo-1H-indol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-bromo-1H-indol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(6-bromoindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTYUOXPAYRYJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(6-Bromo-1H-indol-1-yl)propanoic Acid

This guide provides an in-depth technical overview of the synthesis of 3-(6-bromo-1H-indol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the targeted brominated propanoic acid derivative serves as a key intermediate for further molecular elaboration.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic strategies, mechanistic insights, and a robust experimental protocol.

Introduction: The Significance of N-Alkylated Indole Propanoic Acids

Indole-3-propionic acid and its derivatives are known for a range of biological activities, including anti-inflammatory and analgesic properties.[2] The N-alkylation of the indole core allows for the introduction of diverse functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The presence of a bromine atom at the 6-position of the indole ring offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the creation of complex molecular architectures.

Synthetic Strategies: A Comparative Analysis

The synthesis of 3-(6-bromo-1H-indol-1-yl)propanoic acid can be approached through two primary and logical synthetic routes:

-

Direct N-Alkylation via Nucleophilic Substitution: This is arguably the most direct approach, involving the deprotonation of 6-bromoindole to form the corresponding indolide anion, which then acts as a nucleophile to displace a leaving group on a three-carbon electrophile.

-

Michael Addition: This strategy involves the conjugate addition of 6-bromoindole to an acrylic acid derivative. This reaction is a powerful tool for forming carbon-nitrogen bonds.

Strategy 1: Direct N-Alkylation

The N-alkylation of indoles is a well-established transformation. The indole N-H proton is weakly acidic and requires a strong base for complete deprotonation to the more nucleophilic indolide anion. This anion can then react with a suitable alkylating agent.

Mechanism: The reaction proceeds in two key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen of 6-bromoindole, forming the sodium salt of 6-bromoindole (the indolide) and hydrogen gas.

-

Nucleophilic Substitution: The highly nucleophilic indolide anion then attacks the electrophilic carbon of an alkylating agent, such as ethyl 3-bromopropanoate, in an SN2 reaction, displacing the bromide leaving group and forming the N-alkylated indole ester.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Causality of Experimental Choices:

-

Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing in the subsequent substitution reaction.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the indole and the indolide salt, and to facilitate the SN2 reaction.

-

Alkylating Agent: Ethyl 3-bromopropanoate is a suitable electrophile. The ester group is generally unreactive under the basic conditions of the alkylation and can be readily hydrolyzed in a subsequent step.

Strategy 2: Michael Addition

The aza-Michael addition offers an alternative route where the indole nitrogen acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound like ethyl acrylate.

Mechanism: The reaction can be catalyzed by a base, which deprotonates the indole, or can sometimes proceed under thermal conditions. The indolide anion adds to the β-carbon of the acrylate, and the resulting enolate is protonated to give the N-alkylated product. Subsequent hydrolysis of the ester yields the desired acid.

While viable, this method can sometimes be less regioselective than direct alkylation, and the reaction conditions may require careful optimization to avoid polymerization of the acrylate.

Recommended Synthetic Protocol: Direct N-Alkylation

Based on its reliability and predictability, the direct N-alkylation route is recommended. The following is a detailed, step-by-step protocol for the synthesis of 3-(6-bromo-1H-indol-1-yl)propanoic acid.

Experimental Workflow Diagram

Sources

A Technical Guide to the Synthesis, Exploration, and Therapeutic Potential of 3-(6-bromo-1H-indol-1-yl)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet underexplored, class of indole derivatives: 3-(6-bromo-1H-indol-1-yl)propanoic acids. We will delve into a proposed synthetic strategy, hypothesize potential biological activities based on established structure-activity relationships of related compounds, and outline key experimental protocols for their evaluation. This document serves as a roadmap for researchers aiming to investigate this promising chemical space for novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of modern drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][4][5] The versatility of the indole scaffold lies in its ability to mimic peptide structures and interact with a variety of biological targets.[2] The propanoic acid moiety, when attached to the indole nitrogen, introduces a key pharmacophore that can influence solubility, metabolic stability, and receptor binding. Furthermore, the strategic placement of a bromine atom at the 6-position can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and target specificity.

This guide focuses on the N-1 substituted propanoic acid derivatives of 6-bromoindole, a structural motif that remains largely unexplored. By combining the known biological relevance of indole-3-propanoic acid (a gut microbiota metabolite with neuroprotective and anti-inflammatory effects) with the unique properties imparted by N-1 substitution and C-6 bromination, we can hypothesize a rich field for therapeutic discovery.[6][7][8]

Proposed Synthetic Pathways

A plausible and efficient synthesis of the core scaffold, 3-(6-bromo-1H-indol-1-yl)propanoic acid, and its analogs can be envisioned through a multi-step process starting from commercially available 6-bromoindole. The following workflow outlines a logical synthetic approach.

Synthesis of the Core Scaffold

A key step in the synthesis is the N-alkylation of the indole ring. A common method for this transformation is the reaction of the indole with a suitable alkylating agent in the presence of a base.

Experimental Protocol: Synthesis of 3-(6-bromo-1H-indol-1-yl)propanoic acid

-

Materials: 6-bromoindole, ethyl 3-bromopropanoate, sodium hydride (NaH) or potassium carbonate (K2CO3), and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

-

Step 1: N-Alkylation.

-

To a solution of 6-bromoindole in DMF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the indole nitrogen.

-

Add ethyl 3-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Hydrolysis.

-

Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the desired carboxylic acid with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(6-bromo-1H-indol-1-yl)propanoic acid.

-

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the core scaffold.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known pharmacology of structurally related indolepropanoic acids and bromoindoles, we can postulate several potential biological activities for 3-(6-bromo-1H-indol-1-yl)propanoic acid derivatives.

Potential as Modulators of Nuclear Receptors

Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[6][8][9] Activation of these receptors is associated with anti-inflammatory and gut barrier-protective effects. The introduction of a bromine atom at the C-6 position and the propanoic acid at the N-1 position could modulate the affinity and efficacy of these compounds for AhR and PXR.

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism

Derivatives of 2-carboxy-1H-indole-3-propionic acid have been identified as potent agonists of GPR17, a receptor involved in myelin repair.[10] This suggests that the indolepropanoic acid scaffold can be tailored to target specific GPCRs. The 6-bromo-1-yl-propanoic acid core could be a starting point for developing ligands for other GPCRs, such as cannabinoid receptors, where indole-based compounds have shown activity.[11]

Enzyme Inhibition

Indole-based structures are known to inhibit various enzymes. For instance, certain 3-(1-Aryl-1H-indol-5-yl)propanoic acids are potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes.[12] The unique electronic and steric properties of the 6-bromo-1-yl-propanoic acid scaffold could lead to the discovery of novel enzyme inhibitors.

Antimicrobial and Anticancer Activity

The indole nucleus is a common feature in many antimicrobial and anticancer agents.[2][4] The lipophilicity conferred by the bromine atom may enhance cell membrane permeability, potentially leading to improved antimicrobial or cytotoxic effects.

Diagram of Potential Biological Targets

Caption: Hypothesized biological targets for the compound class.

Structure-Activity Relationship (SAR) Studies: A Forward Look

To explore the therapeutic potential of this scaffold, a systematic SAR study is crucial. The following table outlines key positions for modification and the potential impact on biological activity.

| Position of Modification | Example Substituents | Rationale for Modification | Potential Impact on Activity |

| Indole C-2 | Methyl, Phenyl, Carboxylic Acid | Explore steric and electronic effects near the indole nitrogen. | Altered receptor binding and selectivity. |

| Indole C-3 | Alkyl chains, Aryl groups | Investigate the importance of substitution at this position, which is crucial for the activity of many indole derivatives. | Modulation of potency and target engagement. |

| Indole C-5 or C-7 | Halogens, Methoxy, Nitro | Fine-tune electronic properties and lipophilicity. | Enhanced potency and pharmacokinetic properties. |

| Propanoic Acid Chain | α- or β-methylation, cyclization | Introduce conformational rigidity and explore the optimal distance and orientation of the carboxylic acid. | Improved metabolic stability and receptor affinity. |

| Carboxylic Acid | Esterification, Amidation, Bioisosteric replacement (e.g., tetrazole) | Modify prodrug potential, solubility, and hydrogen bonding interactions. | Enhanced cell permeability and oral bioavailability. |

Key Experimental Workflows for Biological Evaluation

A tiered approach to biological screening is recommended to efficiently identify promising lead compounds.

Primary Screening: Target-Based Assays

Based on the hypothesized mechanisms of action, initial screening should focus on a panel of in vitro assays.

Protocol: AhR/PXR Reporter Gene Assay

-

Cell Line: Use a human cell line (e.g., HepG2 or LS180) stably transfected with a reporter plasmid containing AhR or PXR response elements upstream of a luciferase gene.

-

Treatment: Seed the cells in a 96-well plate and treat with a concentration range of the test compounds. Include a known agonist as a positive control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 values for active compounds.

Secondary Screening: Cell-Based and Phenotypic Assays

Compounds showing activity in primary screens should be advanced to more complex cell-based assays to assess their functional effects.

Protocol: Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Line: Use a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Pre-treatment: Pre-treat the cells with the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

Data Analysis: Determine the IC50 values for the inhibition of cytokine production.

Diagram of the Biological Evaluation Workflow

Caption: A tiered workflow for the biological evaluation of novel compounds.

Conclusion

The 3-(6-bromo-1H-indol-1-yl)propanoic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a theoretical framework for the synthesis, biological evaluation, and structure-activity relationship studies of this compound class. By leveraging the known pharmacology of related indole derivatives and employing a systematic approach to discovery, researchers can unlock the full therapeutic potential of these intriguing molecules.

References

-

Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. (2022). MDPI. [Link]

-

3-Indolepropionic acid. Wikipedia. [Link]

-

Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. (2025). ResearchGate. [Link]

-

Indole-3-propionic acid - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. (2021). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. [Link]

-

Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. (2015). RSC Publishing. [Link]

-

New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2024). MDPI. [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. [Link]

-

Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. Allied Academies. [Link]

-

Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). PubMed Central. [Link]

-

Biological Activity of Natural and Synthetic Compounds. (2022). PubMed Central. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

-

Synthesis of new derivative of 2-[2-(1H-indol-1-yl)ethyl]-6-phenyl-4,5- dihydropyridazin-3(2H)-one. (2011). Ovidius University Annals of Chemistry. [https://www.semanticscholar.org/paper/Synthesis-of-new-derivative-of-2-%5B2-(1H-indol-1-Asif-Singh/0440ed33088b9487c95e1c45053748239e3d964f]([Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). MDPI. [Link]

-

Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (2010). RSC Publishing. [Link]

-

Structure-Activity Relationship Study of (E)-3-(6-Fluoro-1 H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. (2024). PubMed. [Link]

Sources

- 1. 3-(5-bromo-1H-indol-1-yl)propanoic acid | 18108-91-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-(6-Bromo-1H-indol-1-yl)propanoic Acid

Topic: CAS number for 3-(6-bromo-1H-indol-1-yl)propanoic acid Content Type: In-depth Technical Guide

Executive Summary & Identity

3-(6-Bromo-1H-indol-1-yl)propanoic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting prostaglandin receptors (specifically CRTH2) and various kinase pathways. As an N-substituted indole derivative, it serves as a critical scaffold for introducing the indole moiety into larger molecular architectures without compromising the reactivity of the C3 position, which remains available for further functionalization (e.g., formylation or Friedel-Crafts acylation).

Chemical Identity Matrix

| Parameter | Data |

| CAS Number | 951626-39-4 |

| MDL Number | MFCD09852689 |

| IUPAC Name | 3-(6-bromo-1H-indol-1-yl)propanoic acid |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| SMILES | OC(=O)CCN1C=CC2=C1C=C(Br)C=C2 |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Synthesis & Manufacturing Protocol

The synthesis of 951626-39-4 relies on the regioselective N-alkylation of 6-bromoindole via a Michael addition mechanism. Unlike acid-catalyzed routes that favor C3-alkylation, this protocol utilizes a base-catalyzed environment to ensure exclusive functionalization at the N1 position.

Reaction Scheme

The workflow proceeds in two stages:

-

Michael Addition: Reaction of 6-bromoindole with an acrylate ester (Methyl or Ethyl Acrylate).

-

Saponification: Hydrolysis of the ester to the free acid.

Step-by-Step Methodology

Stage 1: Formation of the Ester Intermediate

-

Reagents: 6-Bromoindole (1.0 equiv), Methyl Acrylate (1.5 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Triton B (catalytic).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Protocol:

-

Dissolve 6-bromoindole in anhydrous MeCN under a nitrogen atmosphere.

-

Add the catalytic base (DBU).

-

Add methyl acrylate dropwise to control the exotherm.

-

Heat the mixture to 50–60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the indole.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 0.1 M HCl (to remove DBU), water, and brine. Dry over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show the disappearance of the N-H signal (~11 ppm) and appearance of triplet signals for the propanoate chain (~4.4 ppm for N-CH₂).

-

Stage 2: Hydrolysis to Final Acid

-

Reagents: Ester intermediate, LiOH or NaOH (2.0 equiv).

-

Solvent: THF:Water (3:1).

-

Protocol:

-

Dissolve the crude ester in THF/Water.

-

Add LiOH and stir at ambient temperature for 2–4 hours.

-

Workup: Acidify the reaction mixture to pH ~3 using 1 M HCl. The product often precipitates as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

-

Process Visualization

Caption: Regioselective synthesis pathway via base-catalyzed Michael addition.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. The key differentiator is the N-substitution pattern versus C3-substitution.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

δ 12.1 ppm: Broad singlet (COOH) – confirms free acid.

-

δ 7.6–7.8 ppm: Indole C4/C7 protons (aromatic region).

-

δ 7.3 ppm (d): C2-H proton. Note: If alkylation occurred at C3, this signal would shift or disappear.

-

δ 6.4 ppm (d): C3-H proton. Crucial: The presence of the C3 proton confirms N-alkylation (N1) rather than C-alkylation.

-

δ 4.45 ppm (t): N-CH₂ protons.

-

δ 2.75 ppm (t): CH₂-COOH protons.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative or Positive mode).

-

Pattern:

-

[M+H]⁺: 268.0 / 270.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Fragmentation: Loss of the propanoic acid chain (M-73) may be observed in high-energy collisions.

-

Applications in Drug Discovery

The 3-(6-bromo-1H-indol-1-yl)propanoic acid scaffold is a versatile intermediate in medicinal chemistry.

CRTH2 Antagonists

This compound is a structural analog of the Ramatroban class of drugs. The propanoic acid side chain mimics the carboxylate recognition motif required for binding to the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a target for asthma and allergic rhinitis treatments.

Kinase Inhibitor Scaffolds

The 6-bromo substituent provides a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to elaborate the core into complex bi-aryl systems found in inhibitors of kinases such as JAK or VEGFR.

Auxin Analogs

While primarily synthetic, N-substituted indole acids are structurally related to Indole-3-acetic acid (IAA). 6-bromo derivatives are often investigated for their ability to modulate auxin signaling pathways in agricultural biotech research, offering resistance to metabolic degradation.

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (indole derivatives can darken upon oxidation).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References

-

National Institutes of Health (NIH). (2017). Co(III)-Catalyzed C–H Activation: A Site-Selective Conjugate Addition of Maleimide to Indole. (Discusses N-alkylation vs C-alkylation selectivity). Retrieved from [Link]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 3-(6-bromo-1H-indol-1-yl)propanoic acid

Executive Summary

This technical guide outlines a comprehensive strategy for the identification and validation of therapeutic targets for the novel compound, 3-(6-bromo-1H-indol-1-yl)propanoic acid. The molecular architecture of this compound, which combines a 6-bromoindole core with an N-linked propanoic acid side chain, suggests a rich and diverse pharmacological potential. The 6-bromoindole scaffold is prevalent in marine natural products and synthetic derivatives exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Concurrently, the structurally related indole-3-propionic acid (IPA) is a well-characterized gut microbial metabolite of tryptophan with significant neuroprotective and immunomodulatory functions, primarily mediated through the activation of the pregnane X receptor (PXR) and aryl hydrocarbon receptor (AhR).[3][4]

This guide provides a logical, multi-pronged approach to systematically investigate these potential activities. We present detailed, field-proven protocols for a suite of in vitro and in silico experiments designed to probe the compound's effects on inflammation, cancer cell proliferation, nuclear receptor signaling, and neuronal viability. The proposed workflow is designed to be self-validating, with each experimental stage providing the causal justification for subsequent steps, thereby ensuring scientific integrity and a robust evaluation of the therapeutic potential of 3-(6-bromo-1H-indol-1-yl)propanoic acid.

PART 1: Introduction & Scientific Rationale

The process of drug discovery is fundamentally reliant on the identification of novel chemical scaffolds that can modulate biological pathways with high efficacy and specificity. The compound 3-(6-bromo-1H-indol-1-yl)propanoic acid presents a compelling case for investigation, as it is a synthetic amalgamation of two moieties with established and distinct biological activities.

1.1 The 6-Bromoindole Scaffold: A Privileged Structure

The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[2] The introduction of a bromine atom, particularly at the 6-position, has been shown to significantly enhance the biological properties of the indole nucleus.[5]

-

Anti-inflammatory and Immunomodulatory Effects: Bromoindole alkaloids isolated from marine sponges such as Geodia barretti have demonstrated significant anti-inflammatory activity. These compounds can modulate the secretion of key cytokines, such as reducing Interleukin-12 (IL-12p40) and increasing Interleukin-10 (IL-10) from dendritic cells, thereby skewing T-cell differentiation away from a pro-inflammatory Th1 phenotype.[6][7]

-

Anticancer Potential: Various synthetic bromoindole derivatives have been evaluated for their antiproliferative and anti-migratory effects. Studies have shown moderate to potent cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231.[8]

-

Antimicrobial Activity: The 6-bromoindole framework is also associated with antimicrobial and antifungal properties, suggesting its potential in combating infectious diseases.[5][9]

1.2 The Indole-Propanoic Acid Moiety: A Gut-Brain Axis Modulator

Indole-3-propionic acid (IPA) is a metabolite produced exclusively by gut microbiota from dietary tryptophan.[10] Its presence in systemic circulation links microbial activity directly to host physiology, with profound implications for health and disease.

-

Nuclear Receptor Activation: IPA is a known ligand and activator of the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR).[3][4] These nuclear receptors are critical regulators of xenobiotic metabolism, intestinal barrier integrity, and immune homeostasis.[11][12] Activation of PXR and AhR by IPA has been shown to suppress inflammatory pathways and protect against gut inflammation.[13]

-

Neuroprotection: IPA readily crosses the blood-brain barrier and exerts potent neuroprotective effects. It functions as a powerful free radical scavenger, protecting neurons from oxidative stress-induced damage and reducing lipid peroxidation and DNA damage in the context of ischemic injury.[4][14][15]

1.3 The Core Hypothesis

The unique structure of 3-(6-bromo-1H-indol-1-yl)propanoic acid, which positions a propanoic acid side chain at the N-1 position of a 6-bromoindole ring, leads to our central hypothesis: this compound will act as a multi-target agent, integrating the anti-inflammatory and anticancer properties of the bromoindole core with the nuclear receptor modulating and neuroprotective activities of indole-propanoic acid. This guide provides the experimental framework to systematically test this hypothesis.

PART 2: Primary Therapeutic Hypotheses & Target Identification Strategy

Based on the foundational rationale, we propose four primary therapeutic hypotheses to be investigated. The overall strategy employs a tiered approach, beginning with high-throughput in vitro screening across diverse biological systems, followed by more focused mechanistic studies for any validated "hits."

-

Hypothesis 1: Anti-Inflammatory & Immunomodulatory Activity. The compound will suppress pro-inflammatory signaling pathways. Potential targets include cytokine production (TNF-α, IL-6, IL-12), and key enzymes in the inflammatory cascade like cytosolic phospholipase A2α (cPLA2α).[16][17]

-

Hypothesis 2: Anticancer Activity. The compound will exhibit selective cytotoxicity and anti-proliferative effects against cancer cells, particularly breast cancer subtypes.

-

Hypothesis 3: Modulation of PXR and AhR Nuclear Receptors. The compound will function as an agonist for PXR and/or AhR, mimicking the activity of the gut metabolite IPA.

-

Hypothesis 4: Neuroprotective Activity. The compound will protect neuronal cells from oxidative stress-induced cell death.

The following diagram illustrates the proposed high-level workflow for investigating these hypotheses.

Caption: cPLA2α signaling pathway and potential inhibition.

3.2 Hypothesis 2: Anticancer Activity

Rationale: Given the established anticancer properties of various indole derivatives, we will assess the compound's activity against human breast cancer cell lines. We will evaluate both cytotoxicity (cell killing) and effects on cell migration, a key process in metastasis. [8][18]

-

Cell Lines: Use at least two human breast cancer cell lines with different phenotypes, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). As a control for selectivity, use a non-cancerous cell line like HEK-293 or MCF-10A.

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-(6-bromo-1H-indol-1-yl)propanoic acid (e.g., 0.1 to 200 µM) for 72 hours.

-

Viability Assessment: After the incubation period, assess cell viability using the MTT assay. Add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals with DMSO or a similar solvent.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

| Parameter | MCF-7 | MDA-MB-231 | HEK-293 (Control) |

| GI₅₀ (µM) | Experimental Value | Experimental Value | Experimental Value |

| Selectivity Index | GI₅₀ (HEK-293) / GI₅₀ (MCF-7) | GI₅₀ (HEK-293) / GI₅₀ (MDA-MB-231) | N/A |

| Table 1: Example Data Summary for Cytotoxicity Screening. |

-

Cell Culture: Grow MDA-MB-231 cells (a highly migratory line) in a 6-well plate until they form a confluent monolayer.

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.

-

Wash and Treat: Gently wash the cells with PBS to remove detached cells. Replace the medium with fresh low-serum media containing a sub-lethal concentration of the test compound (e.g., GI₂₀ as determined from the cytotoxicity assay).

-

Imaging: Immediately capture an image of the wound (T=0). Place the plate back in the incubator.

-

Time-Lapse Imaging: Capture images of the same wound area at subsequent time points (e.g., 12, 24, and 48 hours).

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of closure in compound-treated wells to vehicle-treated wells.

3.3 Hypothesis 3: Modulation of PXR and AhR Nuclear Receptors

Rationale: The structural similarity to IPA strongly suggests that the compound could be a ligand for PXR and AhR. A luciferase reporter gene assay is the gold standard for identifying nuclear receptor activators. [19][20]

Caption: Simplified PXR and AhR activation pathways.

-

Cell Lines: Use a human liver cell line (e.g., HepG2) that is transiently or stably transfected with two plasmids:

-

An expression vector for human PXR or AhR.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (PXRE) or AhR xenobiotic response elements (XRE).

-

-

Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 24 hours. Include a known PXR agonist (e.g., Rifampicin) and a known AhR agonist (e.g., Omeprazole) as positive controls.

-

Cell Lysis: After incubation, wash the cells with PBS and then add a passive lysis buffer.

-

Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or to total protein content to account for differences in cell number or transfection efficiency. Calculate the fold activation relative to the vehicle control. Determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal effect).

3.4 Hypothesis 4: Neuroprotective Activity

Rationale: Building on the known antioxidant and neuroprotective effects of IPA, this experiment will assess if the test compound can protect neuronal cells from a common model of oxidative stress-induced death. [14][21]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS. For differentiation into a more neuron-like phenotype, culture in low-serum medium with retinoic acid for 5-7 days.

-

Seeding: Plate the differentiated cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 12-24 hours.

-

Oxidative Challenge: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-300 µM) for 6-12 hours.

-

Viability Assessment: Measure cell viability using the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer).

-

Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the H₂O₂-only treated group.

PART 4: Data Interpretation & Future Directions

The successful execution of these protocols will yield a comprehensive initial profile of 3-(6-bromo-1H-indol-1-yl)propanoic acid.

-

Positive Anti-inflammatory Hit: A significant, non-cytotoxic reduction in TNF-α/IL-6 and/or a low IC₅₀ against cPLA2α would warrant further investigation into specific inflammatory pathways (e.g., NF-κB signaling) and testing in in vivo models of inflammation, such as carrageenan-induced paw edema. [22][23]* Positive Anticancer Hit: A low GI₅₀ against cancer cells with a high selectivity index would trigger follow-up studies to determine the mechanism of cell death (apoptosis vs. necrosis) via flow cytometry, cell cycle analysis, and investigation of specific signaling pathways known to be dysregulated in breast cancer (e.g., PI3K/Akt, MAPK). [24][25]* Positive Nuclear Receptor Hit: Potent activation of PXR or AhR would be confirmed by measuring the mRNA expression of their respective target genes (e.g., CYP3A4 for PXR, CYP1A1 for AhR) via qPCR. [20]This would open avenues for exploring its use in diseases related to gut barrier dysfunction or metabolic disorders.

-

Positive Neuroprotection Hit: Significant protection of neuronal cells would lead to studies investigating the specific mechanisms, such as measuring intracellular reactive oxygen species (ROS) levels and assessing mitochondrial function.

A "hit" in any of these primary assays would provide the critical foundation for initiating a medicinal chemistry program to explore the structure-activity relationship (SAR) and optimize the compound for potency, selectivity, and pharmacokinetic properties.

PART 5: Conclusion

The novel molecule 3-(6-bromo-1H-indol-1-yl)propanoic acid stands at an exciting intersection of established pharmacophores. Its rational design provides a strong scientific basis for exploring its therapeutic potential across multiple domains, including inflammation, oncology, metabolic disease, and neurodegeneration. The systematic, hypothesis-driven experimental guide detailed herein provides a robust and efficient roadmap for elucidating the compound's primary biological activities and identifying its molecular targets, paving the way for its potential development as a next-generation therapeutic agent.

PART 6: References

-

Title: 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity Source: Marine Drugs, 2018 URL: [Link]

-

Title: Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment Source: Journal of Medicinal Chemistry, 2021 URL: [Link]

-

Title: 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity Source: PubMed, 2018 URL: [Link]

-

Title: Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists Source: MedChemComm, 2014 URL: [Link]

-

Title: Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors Source: Journal of Medicinal Chemistry, 2014 URL: [Link]

-

Title: Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection Source: International Journal of Molecular Sciences, 2021 URL: [Link]

-

Title: 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers Source: Bioorganic & Medicinal Chemistry, 2019 URL: [Link]

-

Title: Indole-3-propionic Acid Test Source: Superpower Gut Health URL: [Link]

-

Title: Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus Source: Journal of Neuroscience Research, 2009 URL: [Link]

-

Title: Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study Source: Clinical Nutrition, 2023 URL: [Link]

-

Title: Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure Source: Chemico-Biological Interactions, 2013 URL: [Link]

-

Title: Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola Source: Molecules, 2023 URL: [Link]

-

Title: 3-(1H-indol-3-yl)propanoic acid - inhibits - cell population proliferation Source: BioKB URL: [Link]

-

Title: Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms Source: Marine Drugs, 2019 URL: [Link]

-

Title: Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection Source: MDPI, 2021 URL: [Link]

-

Title: Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs Source: Current Medicinal Chemistry, 2003 URL: [Link]

-

Title: Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization... Source: Journal of Medicinal Chemistry, 2008 URL: [Link]

-

Title: 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity Source: PubMed, 2018 URL: [Link]

-

Title: Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha Source: Journal of Medicinal Chemistry, 2007 URL: [Link]

-

Title: Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid Source: ResearchGate, 2019 URL: [Link]

-

Title: Docking studies and anti-inflammatory activity of beta-hydroxy-beta-arylpropanoic acids Source: Molecules, 2008 URL: [Link]

-

Title: Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives Source: European Journal of Medicinal Chemistry, 2010 URL: [Link]

-

Title: Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids Source: MDPI, 2008 URL: [Link]

-

Title: PXR and AhR Nuclear Receptor Activation Source: Evotec URL: [Link]

-

Title: Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules Source: Molecules, 2021 URL: [Link]

-

Title: Screening Method for the Identification of Compounds that Activate Pregnane X Receptor Source: Current Protocols, 2023 URL: [Link]

-

Title: Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation... Source: MDPI, 2023 URL: [Link]

-

Title: Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma... Source: RSC Advances, 2023 URL: [Link]

-

Title: Examining the activation of xenobiotic receptors using microbial metabolites and chemical ligands Source: PRISM, University of Calgary, 2023 URL: [Link]

-

Title: Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors Source: ResearchGate, 2021 URL: [Link]

-

Title: Anticancer Activity of ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells Source: Semantic Scholar, 2021 URL: [Link]

-

Title: PXR: More Than Just a Master Xenobiotic Receptor Source: Drug Metabolism and Disposition, 2010 URL: [Link]

-

Title: AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors Source: International Journal of Molecular Sciences, 2023 URL: [Link]

Sources

- 1. researchportal.tuni.fi [researchportal.tuni.fi]

- 2. researchgate.net [researchgate.net]

- 3. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola | MDPI [mdpi.com]

- 6. Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 14. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. | Merck [merckmillipore.com]

- 16. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. evotec.com [evotec.com]

- 20. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Docking studies and anti-inflammatory activity of beta-hydroxy-beta-arylpropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies | MDPI [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

how to dissolve 3-(6-bromo-1H-indol-1-yl)propanoic acid for cell culture

Application Note & Protocol

Topic: Dissolving 3-(6-bromo-1H-indol-1-yl)propanoic Acid for Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Indole Derivatives in Cell-Based Assays

Indole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry and drug discovery. Their diverse biological activities, ranging from anti-inflammatory and neuroprotective to anticancer effects, make them compelling candidates for investigation in various cell-based models.[1][2][3] 3-(6-bromo-1H-indol-1-yl)propanoic acid belongs to this versatile family. However, like many small organic molecules, its utility in in vitro studies is fundamentally dependent on achieving proper solubilization in aqueous cell culture media without inducing solvent-related artifacts or cytotoxicity.

This document serves as an in-depth technical guide for the effective dissolution of 3-(6-bromo-1H-indol-1-yl)propanoic acid. As a Senior Application Scientist, my objective is not merely to provide a list of steps but to explain the causality behind each choice, ensuring a reproducible and self-validating protocol grounded in established laboratory practice.

Physicochemical Profile and Solubility Strategy

Understanding the inherent properties of a compound is the first step toward developing a robust dissolution protocol. The propanoic acid moiety and the brominated indole ring contribute to a molecular structure that is largely hydrophobic, predicting poor solubility in aqueous solutions.[4][5] Indeed, the parent compound, Indole-3-propionic acid, is only slightly soluble in water.[6]

Therefore, the primary strategy is to employ a "stock solution" approach using a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its exceptional solvating power for a wide range of organic molecules and its established use in cell culture.[7][8] The goal is to prepare a high-concentration stock solution in DMSO, which can then be diluted to a final working concentration in the cell culture medium, ensuring the final DMSO concentration remains at a non-toxic level.[7][8][9]

| Property | Value | Source |

| CAS Number | 951626-39-4 | |

| Molecular Formula | C₁₁H₁₀BrNO₂ | |

| Molecular Weight | 284.11 g/mol | |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |

| Recommended Storage | Powder: 2-8°C; Stock Solution: ≤ -20°C | [7] |

Experimental Protocol: Preparation of a 50 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution. The causality behind creating a concentrated stock is to minimize the volume of organic solvent introduced into the final cell culture, thereby mitigating potential solvent-induced cytotoxicity.[8]

Materials

-

3-(6-bromo-1H-indol-1-yl)propanoic acid powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips

-

Vortex mixer

-

Microcentrifuge

-

Sterile 0.2 µm syringe filter (optional, for ensuring sterility)

Step-by-Step Methodology

-

Pre-Handling of Compound: Before opening the vial containing the powdered compound, centrifuge it briefly (e.g., 1 minute at low speed) to ensure all powder is collected at the bottom of the vial.[7] This prevents loss of material that may be adhering to the cap or walls.

-

Calculating Required Solvent Volume:

-

To prepare a 50 mM stock solution from 5 mg of the compound (MW = 284.11 g/mol ):

-

Moles = Mass (g) / MW ( g/mol ) = 0.005 g / 284.11 g/mol ≈ 1.76 x 10⁻⁵ moles

-

Volume (L) = Moles / Molarity (mol/L) = 1.76 x 10⁻⁵ moles / 0.050 mol/L ≈ 3.52 x 10⁻⁴ L

-

Required DMSO Volume = 352 µL

-

-

Dissolution:

-

Carefully add the calculated volume (352 µL) of anhydrous, cell culture-grade DMSO directly to the vial containing the 5 mg of compound.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[8] Visually inspect the solution against a light source to ensure no visible particulates remain.

-

Expert Insight: If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[8] However, be cautious, as excessive heat can potentially degrade the compound.

-

-

Sterilization (Recommended):

-

For applications requiring absolute sterility, it is best practice to filter the DMSO stock solution through a 0.2 µm sterile syringe filter into a new sterile microcentrifuge tube. Use a filter material compatible with DMSO (e.g., PTFE).

-

-

Aliquoting and Long-Term Storage:

-

To preserve the integrity of the compound and avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7][8]

-

Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date.

-

Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7]

-

Caption: Workflow for preparing a sterile, concentrated stock solution.

Protocol: Preparation of a Working Solution for Cell Treatment

The critical step in preparing the working solution is the dilution into the aqueous cell culture medium. This is where precipitation can occur if not performed correctly.

Key Considerations

-

Final DMSO Concentration: The final concentration of DMSO in the culture medium must be kept to a minimum, typically below 0.5% (v/v) , and ideally at or below 0.1%, to prevent solvent-induced cytotoxicity.[7][8] The exact tolerance can be cell-line dependent.

-

Vehicle Control: It is mandatory to include a vehicle control in all experiments. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the experimental wells, but without the compound.[8] This allows for the differentiation of compound-specific effects from solvent effects.

-

Preventing Precipitation: Hydrophobic compounds can precipitate out of solution when transferred from a high-concentration organic stock to an aqueous medium.[4] To mitigate this, pre-warm the cell culture medium to 37°C and add the stock solution dropwise while gently swirling or pipetting.

Example Calculation: Preparing a 10 µM Working Solution

To treat cells with a final concentration of 10 µM from a 50 mM stock solution in a final volume of 2 mL:

-

Use the dilution formula (M₁V₁ = M₂V₂):

-

M₁ = 50 mM = 50,000 µM

-

V₁ = ?

-

M₂ = 10 µM

-

V₂ = 2 mL = 2000 µL

-

V₁ = (M₂V₂) / M₁ = (10 µM * 2000 µL) / 50,000 µM = 0.4 µL

-

-

Add Stock to Medium: Add 0.4 µL of the 50 mM stock solution to 2 mL of pre-warmed cell culture medium. Mix immediately and thoroughly by gentle inversion or pipetting.

-

Verify Final DMSO Concentration:

-

Final DMSO % = (Volume of DMSO / Total Volume) * 100

-

Final DMSO % = (0.4 µL / 2000 µL) * 100 = 0.02%

-

This concentration is well below the recommended 0.5% limit and is unlikely to cause cytotoxicity.

-

Caption: Preparation of the final working and vehicle control solutions.

Troubleshooting and Best Practices

-

Problem: Compound Precipitates in Medium.

-

Cause: The final concentration exceeds the compound's solubility limit in the aqueous medium.

-

Solution 1: Lower the final working concentration.

-

Solution 2: Perform a serial dilution. First, dilute the DMSO stock into a small volume of medium (e.g., 1:10), then add this intermediate dilution to the final volume.

-

Solution 3: For media containing serum, a three-step solubilization protocol may help. Dilute the DMSO stock 10-fold into pure, pre-warmed fetal bovine serum (FBS) first, then perform the final dilution in the complete medium.[4] Serum proteins can help stabilize hydrophobic compounds.

-

-

Problem: Cell Viability is Low, Even in Vehicle Control Wells.

-

Cause: The cell line is particularly sensitive to DMSO.

-

Solution: Reduce the final DMSO concentration. This may require preparing a lower concentration stock solution (e.g., 10 mM instead of 50 mM), which will necessitate adding a larger volume to the medium. Always perform a DMSO toxicity curve for your specific cell line to determine its tolerance limit.

-

-

Best Practice: Consistency is Key.

-

Always use the same batch of DMSO and cell culture medium for a set of experiments. Ensure the final DMSO concentration is identical across all experimental and vehicle control groups.[8]

-

References

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021). Frontiers in Chemistry. [Link]

-

Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). PMC. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. [Link]

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online. [Link]

-

SMALL MOLECULES. (2021). Captivate Bio. [Link]

-

A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). PMC. [Link]

-

Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024). LifeTein. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(5-bromo-1H-indol-1-yl)propanoic acid | 18108-91-3 | Benchchem [benchchem.com]

- 6. Indole-3-propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. captivatebio.com [captivatebio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifetein.com [lifetein.com]

Application Note: Quantitative Bioanalysis of 3-(6-bromo-1H-indol-1-yl)propanoic Acid via LC-MS/MS

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, validated method for the quantification of 3-(6-bromo-1H-indol-1-yl)propanoic acid (hereafter referred to as 6-Br-IPA-N1 ) in biological matrices.

Unlike the common metabolite Indole-3-propionic acid (IPA), this analyte features a bromine substitution at the 6-position and the propanoic acid chain attached to the indole nitrogen (N1).[1] These structural nuances significantly alter its pKa, lipophilicity, and fragmentation patterns, rendering standard IPA protocols insufficient.

Part 1: Analyte Profile & Method Strategy

Physicochemical Properties & Challenges

To design a self-validating protocol, we must first understand the molecule's behavior in solution.

| Property | Value (Estimated) | Impact on Methodology |

| Formula | C₁₁H₁₀BrNO₂ | Monoisotopic Mass: ~267.0 (⁷⁹Br) / 269.0 (⁸¹Br). |

| Acid/Base | Weak Acid (pKa ~4.8) | The carboxyl group requires acidic conditions to remain neutral for retention on C18, but basic/neutral conditions may enhance ionization in negative mode. |

| LogP | ~3.2 - 3.8 | Highly lipophilic due to the Bromo-Indole core. Prone to non-specific binding (NSB) on plastics. |

| Stability | Light Sensitive | Indoles oxidize under light. Protocol Requirement: Amber glassware and low-light handling. |

Strategic Method Design (The "Why")

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is selected. The carboxylic acid moiety deprotonates readily (

), providing better sensitivity and lower background noise than positive mode, where the N-substituted indole nitrogen is weakly basic and difficult to protonate efficiently. -

Chromatography: A C18 column with high carbon load is preferred over Phenyl-Hexyl. The bromine atom increases hydrophobicity, requiring a high % organic gradient for elution.

-

Sample Preparation: Due to the compound's high protein binding (predicted >95% based on lipophilic indoles), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for removing matrix effects and concentrating the sample.

Part 2: Detailed Experimental Protocol

Reagents & Materials

-

Analyte Standard: 3-(6-bromo-1H-indol-1-yl)propanoic acid (Purity >98%).

-

Internal Standard (IS): Indole-3-propionic acid-d2 (IPA-d2) or 5-Bromoindole-3-acetic acid (structural analog). Note: Stable isotope labeled analyte is preferred if custom synthesis is available.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc), Formic Acid (FA).

-

Matrix: Drug-free plasma (K2EDTA or Lithium Heparin).

LC-MS/MS Conditions

Chromatographic Parameters

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 0.01% Formic Acid in Water (Maintains pH < pKa to improve peak shape).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 5-10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Loading |

| 0.5 | 10 | Desalting |

| 3.0 | 90 | Elution of Analyte |

| 4.0 | 90 | Wash |

| 4.1 | 10 | Re-equilibration |

| 5.5 | 10 | End of Run |

Mass Spectrometry Parameters (Triple Quadrupole)

-

Source: ESI Negative Mode (

). -

Capillary Voltage: -3500 V.

-

Desolvation Temp: 500°C.

-

Precursor Ions: The bromine isotope pattern provides a unique 1:1 doublet. Monitor both for confirmation if sensitivity allows, or sum them.

-

⁷⁹Br Isotope: m/z 266.0

-

⁸¹Br Isotope: m/z 268.0

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanism |

|---|---|---|---|---|

| 6-Br-IPA-N1 (Quant) | 266.0 | 222.0 | 15-20 | Loss of CO₂ (-44) |

| 6-Br-IPA-N1 (Qual) | 266.0 | 79.0 | 40-50 | Bromide ion (Br⁻) |

| 6-Br-IPA-N1 (Alt) | 268.0 | 224.0 | 15-20 | Loss of CO₂ (⁸¹Br) |

| IS (IPA-d2) | 190.1 | 146.1 | 15 | Loss of CO₂ |

Sample Preparation Workflow (Liquid-Liquid Extraction)

This workflow is optimized to disrupt protein binding and maximize recovery of the lipophilic acid.

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for acidic indole derivatives. Acidification is the critical control point to ensure the analyte partitions into the organic phase.

Step-by-Step Protocol:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber Eppendorf tube or 96-well plate.

-

Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

-

Acidify: Add 10 µL of 5% Formic Acid. Scientific Rationale: Lowering pH below the pKa (4.8) suppresses ionization, ensuring the molecule is neutral and lipophilic (LogD increases).

-

Extract: Add 600 µL of Extraction Solvent (Ethyl Acetate:Hexane, 80:20 v/v). The Hexane portion reduces the extraction of polar phospholipids, reducing matrix effects.

-

Agitate: Vortex vigorously for 5 minutes.

-

Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C to separate phases.

-

Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute: Add 100 µL of Mobile Phase (50:50 Water:MeOH). Vortex for 1 minute.

-

Inject: Inject 5-10 µL onto the LC-MS/MS.

Part 3: Method Validation & Troubleshooting

Validation Parameters (FDA/EMA Guidelines)

-

Linearity: Expected range 1.0 – 1000 ng/mL. Use 1/x² weighting.

-

Recovery: Compare peak area of extracted QC samples vs. post-extraction spiked blanks. Target >80%.

-

Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.85 (Suppression), consider switching to Solid Phase Extraction (SPE) using Oasis MAX (Mixed-mode Anion Exchange) cartridges.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | pH Mismatch | Ensure mobile phase is acidic enough to improve peak shape, but consider adding Ammonium Acetate (5mM) to help desolvation. |

| Peak Tailing | Secondary Interactions | Use a column with "end-capping" (e.g., BEH C18) to cover free silanols. |

| Carryover | High Lipophilicity | The bromine atom makes the molecule "sticky". Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% FA. |

| Double Peaks | Atropisomerism? | Unlikely for this structure. More likely solvent mismatch. Ensure reconstitution solvent strength matches initial gradient conditions (10% B). |

Method Optimization Logic

Use the following logic to refine the method if initial results are suboptimal.

Figure 2: Decision tree for method optimization. If ESI- sensitivity is low, matrix suppression is the likely culprit due to the analyte's hydrophobicity co-eluting with phospholipids.

References

-

National Institutes of Health (NIH). Determination of Indolepropionic Acid and Related Indoles in Plasma. PMC Article. Available at: [Link]

-

University of Groningen. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization. Available at: [Link]

-

Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note. Available at: [Link]

Sources

Application Notes and Protocols for 3-(6-bromo-1H-indol-1-yl)propanoic acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds. While the specific anticancer applications of 3-(6-bromo-1H-indol-1-yl)propanoic acid are not yet extensively documented in peer-reviewed literature, its structural features—a brominated indole core and an N-propanoic acid side chain—suggest a strong potential for activity in oncological research. This document provides a detailed guide for investigating these potential applications. Drawing on established knowledge of structurally related indole derivatives, we propose a hypothetical mechanism of action and present a comprehensive suite of protocols for a systematic evaluation of this compound's efficacy and mechanism as a potential anticancer agent.

Introduction: Rationale for Investigation

The indole scaffold is a recurring motif in compounds with demonstrated anticancer properties. The introduction of a bromine atom at the C-6 position of the indole ring is a key structural modification. Halogenation, particularly with bromine, is known to enhance the biological activity of various compounds, potentially through increased lipophilicity, improved binding affinity to target proteins, or altered metabolic stability.

Furthermore, the N-propanoic acid moiety is a significant feature. This side chain can influence the molecule's solubility and pharmacokinetic properties and may participate in crucial interactions with biological targets. Notably, the related compound, indole-3-propionic acid (IPA), a gut microbiome metabolite, has demonstrated cytostatic properties in breast cancer models through the activation of the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), as well as by inducing oxidative stress.[1] These receptors are increasingly recognized for their roles in cancer pathophysiology.

This guide, therefore, is built upon the hypothesis that 3-(6-bromo-1H-indol-1-yl)propanoic acid may exert anticancer effects through the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis, potentially involving AhR, PXR, or NF-κB signaling.

Hypothetical Mechanism of Action

Based on the known activities of structurally similar indole derivatives, we can postulate several potential mechanisms through which 3-(6-bromo-1H-indol-1-yl)propanoic acid might exert its anticancer effects. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.

-

Modulation of Xenobiotic Receptors (AhR and PXR): Like IPA, the target compound may act as a ligand for AhR and PXR.[1][2] Activation of these receptors can lead to a variety of cellular responses, including the induction of detoxifying enzymes and the regulation of inflammatory and proliferative signals, which can be context-dependently either pro- or anti-tumorigenic.[3][4][5]

-

Inhibition of Pro-inflammatory Pathways (NF-κB): Many indole compounds are known to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.[6][7] It is plausible that 3-(6-bromo-1H-indol-1-yl)propanoic acid could inhibit NF-κB activation, leading to decreased expression of pro-survival genes.

-

Induction of Cell Cycle Arrest and Apoptosis: A common mechanism for anticancer agents is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). The compound could potentially arrest cancer cells in specific phases of the cell cycle and trigger apoptotic pathways.

The following diagram illustrates the potential signaling pathways that could be modulated by 3-(6-bromo-1H-indol-1-yl)propanoic acid.

Caption: Hypothetical signaling pathways modulated by 3-(6-bromo-1H-indol-1-yl)propanoic acid.

Experimental Workflow: A Phased Approach

A systematic investigation of a novel compound requires a tiered approach, moving from broad phenotypic screening to detailed mechanistic studies. The following workflow is recommended for evaluating the anticancer potential of 3-(6-bromo-1H-indol-1-yl)propanoic acid.

Caption: A phased experimental workflow for evaluating the anticancer potential of the compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific cell lines and laboratory conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of 3-(6-bromo-1H-indol-1-yl)propanoic acid that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(6-bromo-1H-indol-1-yl)propanoic acid, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-(6-bromo-1H-indol-1-yl)propanoic acid in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation:

| Cell Line | IC50 (µM) of 3-(6-bromo-1H-indol-1-yl)propanoic acid |

| MCF-7 | Experimental Value |

| HCT116 | Experimental Value |

| A549 | Experimental Value |

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest.

Materials:

-

Cancer cells treated with the IC50 concentration of the compound for 24, 48, and 72 hours.

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the compound for the desired time points. Harvest both adherent and floating cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[8] The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the number of apoptotic and necrotic cells following treatment with the compound.[9]

Materials:

-

Cancer cells treated with the IC50 concentration of the compound for 24 and 48 hours.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis. Harvest all cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-